Aloesone

Description

This compound has been reported in Aloe ferox, Citrus reticulata, and Citrus deliciosa with data available.

Aloe vera component

Structure

3D Structure

Properties

IUPAC Name |

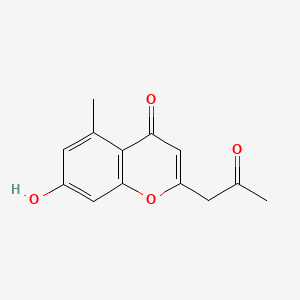

7-hydroxy-5-methyl-2-(2-oxopropyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-7-3-9(15)5-12-13(7)11(16)6-10(17-12)4-8(2)14/h3,5-6,15H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHELBXAAAYUKCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C=C(O2)CC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193721 | |

| Record name | Aloesone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40738-40-7 | |

| Record name | Aloesone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40738-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aloesone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040738407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aloesone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALOESONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O7KO4M2YY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biosynthesis of Aloesone in Aloe vera

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis pathway of aloesone, a key bioactive polyketide found in Aloe vera. The document details the enzymatic reactions, relevant quantitative data, and the experimental protocols utilized for the elucidation of this pathway. The information presented is intended to serve as a valuable resource for researchers in natural product biosynthesis, scientists engaged in metabolic engineering, and professionals in drug development seeking to leverage the therapeutic potential of this compound and its derivatives.

The Biosynthesis Pathway of this compound

This compound is a heptaketide, a class of polyketides synthesized by type III polyketide synthases (PKSs).[1][2][3] In Aloe vera (synonym Aloe barbadensis), the biosynthesis of this compound is initiated from the precursor molecule, malonyl-CoA. A dedicated type III PKS, homologous to those found in other Aloe species like Aloe arborescens (PKS3) and Aloe barbadensis (AbPKS1), catalyzes the iterative decarboxylative condensation of seven malonyl-CoA units to form a linear heptaketide intermediate.[1][2] This intermediate then undergoes intramolecular cyclization and aromatization reactions to yield the final product, this compound.

Subsequent to its synthesis, this compound can be further modified, most notably through glycosylation, to form aloesin. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to the this compound backbone.[4]

Below is a diagram illustrating the core biosynthesis pathway of this compound and its subsequent conversion to aloesin.

Quantitative Data Summary

The following table summarizes the available quantitative data related to the biosynthesis of this compound. This includes production yields from engineered systems.

| Parameter | Value | Organism/System | Enzyme | Reference |

| This compound Production | ||||

| Product Yield | 2.1 mg/L | Whole-cell biocatalysis (E. coli) | AbPKS1 | [2][3][5] |

Experimental Protocols

This section provides a detailed description of the methodologies for the key experiments involved in the identification and characterization of the enzymes responsible for this compound biosynthesis.

Identification and Cloning of Polyketide Synthase Genes

The identification of PKS genes in Aloe vera typically involves the screening of a cDNA library.

Protocol for cDNA Library Screening:

-

RNA Extraction: Total RNA is extracted from young leaves of Aloe vera using a suitable method, such as a TRIzol-based protocol, followed by purification to remove genomic DNA.

-

cDNA Synthesis: First-strand cDNA is synthesized from the purified RNA using a reverse transcriptase and oligo(dT) primers. This is followed by second-strand synthesis to generate double-stranded cDNA.

-

Library Construction: The double-stranded cDNA is ligated into a suitable cloning vector, such as pBluescript SK(-), and the resulting plasmids are transformed into competent E. coli cells (e.g., DH5α) to create a cDNA library.

-

Probe Design and Hybridization: Degenerate primers are designed based on conserved regions of known type III PKSs. These primers are used to amplify a probe from the Aloe vera cDNA. The probe is then labeled (e.g., with digoxigenin) and used to screen the cDNA library by colony hybridization.

-

Clone Isolation and Sequencing: Positive clones identified through hybridization are isolated, and the plasmid DNA is extracted. The inserted cDNA is then sequenced to obtain the full-length sequence of the putative PKS gene.

Heterologous Expression and Purification of Recombinant PKS

To characterize the function of the identified PKS gene, it is expressed in a heterologous host, typically E. coli.

Protocol for Recombinant Protein Expression and Purification:

-

Expression Vector Construction: The full-length coding sequence of the PKS gene is amplified by PCR and cloned into an expression vector, such as pET-28a(+), which allows for the production of an N-terminally His-tagged fusion protein.

-

Transformation and Culture: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic (e.g., kanamycin). The starter culture is grown overnight at 37°C with shaking. The overnight culture is then used to inoculate a larger volume of LB medium.

-

Induction of Protein Expression: The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-20°C) for a further 12-16 hours to enhance the production of soluble protein.

-

Cell Lysis and Protein Purification: The cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice. The cell lysate is clarified by centrifugation to remove cell debris. The supernatant containing the soluble His-tagged PKS is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-50 mM) to remove non-specifically bound proteins. The recombinant PKS is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The concentration of the purified protein is determined using a protein assay, such as the Bradford assay, with bovine serum albumin (BSA) as a standard.

In Vitro Enzyme Assay for this compound Synthase Activity

The functional activity of the purified recombinant PKS is determined through in vitro enzyme assays.

Protocol for In Vitro PKS Assay:

-

Reaction Mixture: The standard assay mixture (e.g., 100 µL final volume) contains 100 mM potassium phosphate buffer (pH 7.0), 100 µM malonyl-CoA, and 1-5 µg of the purified recombinant PKS.

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 1-2 hours.

-

Product Extraction: The reaction is stopped by the addition of an equal volume of ethyl acetate. The mixture is vortexed and then centrifuged to separate the organic and aqueous phases. The organic phase, containing the polyketide products, is transferred to a new tube and evaporated to dryness.

-

Product Analysis: The dried residue is redissolved in a small volume of methanol and analyzed by high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the reaction products. Authentic standards of this compound are used for comparison of retention times and mass spectra.

Whole-Cell Biocatalysis for this compound Production

For larger-scale production of this compound, a whole-cell biocatalysis system can be employed.

Protocol for Whole-Cell Biocatalysis:

-

Strain and Culture Conditions: An E. coli strain co-expressing the Aloe vera PKS and a malonyl-CoA synthetase (to increase the intracellular pool of the precursor) is used. The cells are grown in a suitable fermentation medium (e.g., Terrific Broth) supplemented with the necessary antibiotics and precursors (e.g., malonate).

-

Induction and Fermentation: Similar to recombinant protein expression, the expression of the biosynthetic genes is induced with IPTG at mid-log phase. The fermentation is continued for 48-72 hours at a controlled temperature and pH.

-

Product Extraction and Quantification: After fermentation, the culture broth is acidified and extracted with an organic solvent (e.g., ethyl acetate). The organic extract is then concentrated, and the this compound product is purified and quantified using HPLC.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the identification and functional characterization of a novel polyketide synthase from Aloe vera.

References

- 1. Novel type III polyketide synthases from Aloe arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Item - Biosynthesis of polyketides by two type III polyketide synthases from Aloe barbadensis - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 4. Enzymatic glycosylation of this compound performed by plant UDP-dependent glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of polyketides by two type III polyketide synthases from Aloe barbadensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antioxidant Properties of Aloesone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloesone, a chromone derivative found in Aloe species, has garnered significant scientific interest for its potential therapeutic applications. Emerging research has highlighted its notable antioxidant properties, suggesting a role in mitigating oxidative stress-related cellular damage. This technical guide provides an in-depth overview of the antioxidant activities of this compound, detailing its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting these claims. The information is presented to support further research and development of this compound as a potential antioxidant-based therapeutic agent.

Direct Radical Scavenging and Antioxidant Capacity

This compound has demonstrated the ability to directly scavenge free radicals and exhibit antioxidant capacity in various in vitro assays. These assays provide quantitative measures of a compound's ability to neutralize oxidative species.

Quantitative Data on Antioxidant Activity

The antioxidant potential of this compound has been quantified using several standard assays. The following table summarizes the available data.

| Assay | Compound/Extract | IC50 / Value | Reference |

| DPPH Radical Scavenging Assay | This compound | 351 ± 35 µM | [1] |

| ORAC (Oxygen Radical Absorbance Capacity) Assay | This compound | 66 ± 1 µM Trolox equivalents | [1] |

| ABTS Radical Scavenging Assay | Aloe vera extracts | IC50 values range from 2.10 to 31.04 µg/mL for different fractions | [2][3] |

Note: A specific IC50 value for pure this compound in the ABTS assay was not available in the reviewed literature. The provided range for Aloe vera extracts indicates the general antioxidant potential of the plant from which this compound is derived.

Cellular Antioxidant and Anti-inflammatory Effects

In cellular models, this compound has been shown to exert significant protective effects against oxidative stress and inflammation, particularly in response to inflammatory stimuli like lipopolysaccharide (LPS).

Inhibition of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Production

A key study investigating the effects of this compound on LPS-stimulated RAW264.7 macrophages demonstrated a dose-dependent reduction in the production of intracellular ROS and nitric oxide (NO), a pro-inflammatory mediator.[4][5]

| Treatment Group (RAW264.7 cells) | Analyte Measured | Concentration of this compound | Result | Reference |

| LPS-stimulated | Intracellular ROS | 0.1 - 100 µM | Dose-dependent decrease in ROS production | [4][5] |

| LPS-stimulated | Nitric Oxide (NO) Release | 0.1 µM | 10.94 ± 0.37 µg/mL | [5] |

| 1 µM | 11.17 ± 0.48 µg/mL | [5] | ||

| 10 µM | 10.82 ± 0.50 µg/mL | [5] | ||

| 100 µM | 8.90 ± 0.48 µg/mL | [5] | ||

| LPS Control (no this compound) | Nitric Oxide (NO) Release | - | 11.62 ± 0.38 µg/mL | [5] |

| Unstimulated Control | Nitric Oxide (NO) Release | - | 4.49 ± 0.33 µg/mL | [5] |

Modulation of Antioxidant Enzyme and Pro-inflammatory Cytokine Expression

This compound has been observed to upregulate the expression of key antioxidant enzymes while concurrently downregulating the expression of pro-inflammatory cytokines at the mRNA level in LPS-stimulated RAW264.7 macrophages.[4]

| Gene Target | Effect of this compound Treatment (mRNA level) | Reference |

| Antioxidant Enzymes | ||

| Glutathione Peroxidase 1 (GPX-1) | Significant Increase | [4] |

| Superoxide Dismutase 1 (SOD-1) | Significant Increase | [4] |

| Pro-inflammatory Cytokines | ||

| Inducible Nitric Oxide Synthase (iNOS) | Significant Decrease | [4] |

| Interleukin-1 beta (IL-1β) | Significant Decrease | [4] |

| Tumor Necrosis Factor-alpha (TNF-α) | Significant Decrease | [4] |

Signaling Pathways Involved in this compound's Antioxidant Action

The antioxidant and anti-inflammatory effects of this compound are mediated through the modulation of specific signaling pathways. Research points to the involvement of the mTOR/HIF-1α and TLR4 pathways.

Inhibition of the mTOR/HIF-1α Pathway

In LPS-stimulated macrophages, this compound has been shown to significantly repress the activation of mTOR (mammalian target of rapamycin) and its downstream target, HIF-1α (hypoxia-inducible factor 1-alpha).[5] This inhibition is believed to be a key mechanism underlying its antioxidant and anti-inflammatory properties.[5]

Modulation of the TLR4 Signaling Pathway

This compound has been found to inhibit the protein expression of Toll-like receptor 4 (TLR4), the primary receptor for LPS.[5] By downregulating TLR4, this compound can effectively dampen the initial inflammatory cascade triggered by LPS, thereby reducing subsequent oxidative stress.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Reaction Mixture: In a 96-well plate, add a specific volume of each this compound dilution to the wells. Add an equal volume of the DPPH solution to initiate the reaction. A blank containing only the solvent and DPPH, and a positive control (e.g., ascorbic acid) should also be included.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

This cell-based assay measures the ability of a compound to inhibit the intracellular generation of ROS.

Protocol:

-

Cell Culture: Seed RAW264.7 cells in a 96-well plate and culture until they reach confluence.

-

Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS) and then incubate them with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (e.g., 10 µM) for 30 minutes at 37°C. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent DCFH.

-

Treatment: Remove the DCFH-DA solution and treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Induction of Oxidative Stress: Induce oxidative stress by adding an ROS generator, such as lipopolysaccharide (LPS), and incubate for an appropriate time. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Data Analysis: The reduction in fluorescence intensity in this compound-treated cells compared to the LPS-only control indicates the cellular antioxidant activity.

Nitric Oxide (NO) Production Assay (Griess Assay)

This colorimetric assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Protocol:

-

Cell Culture and Treatment: Seed RAW264.7 cells in a 24-well plate and treat with different concentrations of this compound for 2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 12-24 hours.

-

Sample Collection: Collect the cell culture supernatants.

-

Griess Reagent Preparation: The Griess reagent is a two-part solution. Part A is typically sulfanilamide in an acidic solution, and Part B is N-(1-naphthyl)ethylenediamine dihydrochloride in water. Mix equal volumes of Part A and Part B immediately before use.

-

Reaction: In a 96-well plate, mix the collected cell culture supernatants with the freshly prepared Griess reagent.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light. A purple/magenta color will develop in the presence of nitrite.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: The nitrite concentration is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Conclusion

The available evidence strongly supports the antioxidant properties of this compound. It demonstrates both direct radical scavenging capabilities and significant cellular protective effects against oxidative stress and inflammation. Its mechanism of action involves the modulation of key signaling pathways, including the inhibition of the pro-inflammatory TLR4 and mTOR/HIF-1α pathways, and the upregulation of endogenous antioxidant defenses. These findings position this compound as a promising candidate for further investigation and development as a therapeutic agent for conditions associated with oxidative stress. Future research should focus on in vivo studies to validate these in vitro findings and to further elucidate the detailed molecular interactions of this compound with its target signaling molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Aloesone's Role in Modulating Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aloesone, a chromone compound derived from Aloe vera, has demonstrated significant anti-inflammatory and antioxidant properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic potential, focusing on its modulation of key inflammatory signaling pathways. In vitro studies, primarily utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, have revealed that this compound effectively mitigates the inflammatory response by targeting the Toll-like receptor 4 (TLR4) and the downstream mTOR/HIF-1α signaling cascade. This guide synthesizes the current understanding of this compound's mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes the key pathways and workflows.

Mechanism of Action: Modulation of Inflammatory Signaling

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by interfering with the initial stages of the inflammatory cascade and modulating downstream signaling pathways that lead to the production of pro-inflammatory mediators.

Inhibition of Toll-like Receptor 4 (TLR4) Signaling

The initial trigger for inflammation in the widely used in vitro model is the binding of bacterial lipopolysaccharide (LPS) to Toll-like receptor 4 (TLR4) on the macrophage surface.[1][2] this compound has been shown to significantly inhibit the protein expression of TLR4.[1][2] By reducing the availability of this key receptor, this compound effectively dampens the primary signal that initiates the inflammatory cascade in response to LPS. This upstream intervention is a critical aspect of its anti-inflammatory activity.

Downregulation of the mTOR/HIF-1α Pathway

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that integrates various cellular signals to regulate processes including inflammation.[1] The phosphorylation of mTOR can lead to the activation of downstream effectors like hypoxia-inducible factor-1α (HIF-1α), a transcription factor involved in cellular survival and polarization.[1] The mTOR/HIF-1α pathway is implicated in the inflammatory response of macrophages.[1] Experimental evidence from immunofluorescence staining confirms that this compound significantly represses the LPS-induced activation of both mTOR and its phosphorylated form (p-mTOR), as well as the activation of HIF-1α.[1][2] This suggests that this compound's anti-inflammatory action is mediated, at least in part, through the inhibition of this key signaling axis.

Attenuation of Pro-inflammatory Mediators

The inhibition of the TLR4 and mTOR/HIF-1α pathways by this compound leads to a significant reduction in the production of key pro-inflammatory mediators.

-

Nitric Oxide (NO): this compound dose-dependently reduces the release of nitric oxide, a potent inflammatory molecule, in LPS-stimulated macrophages.[1][2][3]

-

Inducible Nitric Oxide Synthase (iNOS): The reduction in NO is accompanied by a decrease in the mRNA expression of iNOS, the enzyme responsible for its production.[1][2]

-

Pro-inflammatory Cytokines: this compound also significantly decreases the mRNA expression of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1][2]

Visualized Pathways and Workflows

Signaling Pathway of this compound's Anti-inflammatory Action

References

- 1. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Aloesone in Flora: A Technical Guide to Its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloesone, a chromone derivative, is a naturally occurring bioactive compound found in a select group of plants. It serves as a key biosynthetic precursor to several other important phytochemicals, including the C-glycoside aloesin.[1][2][3] This technical guide provides a comprehensive overview of the natural sources, distribution within plant tissues, and methodologies for the extraction, isolation, and quantification of this compound. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their exploration of this compound and its potential applications.

Natural Sources and Distribution of this compound

This compound has been identified in species of the genera Aloe and Rheum.[1][2][3] While its presence is noted, quantitative data on this compound concentrations across a wide range of species and in different plant parts remains an area of active research. The primary documented sources are:

-

Aloe species: this compound is found in various members of the Aloe genus.[1][3] Notably, it is a constituent of Aloe vera and Aloe arborescens.[1][4] Within the Aloe leaf, bioactive compounds are generally concentrated in the outer pulp region, which contains the bitter latex, and the inner gel.[5] The leaf skin (epidermis) and the vascular bundles are key sites for the synthesis and storage of many secondary metabolites.[6] While specific data for this compound is limited, studies on related compounds like aloin show significant variations in concentration depending on the leaf part and the plant's growing conditions.[6][7]

-

Rheum species: Rhubarb, particularly Rheum palmatum and Rheum officinale, are also known to produce this compound.[2][8] In rhubarb, this compound is part of a complex mixture of bioactive compounds, including anthraquinones and their glycosides, which are primarily concentrated in the rhizomes (roots).[8][9]

Quantitative Data on Related Compounds in Aloe and Rheum

Direct quantitative data for this compound across different plant tissues is not extensively available in the current literature. However, data for related and co-occurring compounds can provide valuable context for extraction and analysis strategies.

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Aloe vera | Leaf Skin | Saponin | 1.212 ± 0.035 mg/g | [10] |

| Leaf Flesh | Saponin | 0.253 ± 0.012 mg/g | [10] | |

| Leaf Tip | Saponin | 0.689 ± 0.029 mg/g | [10] | |

| Leaf Middle | Saponin | 0.579 ± 0.003 mg/g | [10] | |

| Leaf Bottom | Saponin | 0.806 ± 0.013 mg/g | [10] | |

| Aloe saponaria | Leaf Skin | Saponin | 1.519 ± 0.048 mg/g | [10] |

| Leaf Flesh | Saponin | 0.638 ± 0.064 mg/g | [10] | |

| Aloe vera | Whole Leaf Extract | Aloin A | 32 - 98 mg/kg water (in 0.5% - 1.5% extracts) | [7] |

| Rheum palmatum | Radix (Root) | Hydroxyanthracene derivatives (as rhein) | ≥ 2.2% | [8] |

| Hot-water extracts | Sennoside A | 0.4 - 18.8 mg/g extract | [8] | |

| Radix (Root) | Rhein | - | [11] | |

| Radix (Root) | Aloe-emodin | - | [11] |

Biosynthesis of this compound

This compound is synthesized via the polyketide pathway, a major route for the production of diverse secondary metabolites in plants.[2] The key enzyme responsible for its formation is This compound synthase , a type III polyketide synthase.[2][4] This enzyme catalyzes the iterative condensation of seven molecules of malonyl-CoA to form the heptaketide this compound.[4]

Biosynthetic pathway of this compound and its subsequent glycosylation to aloesin.

Experimental Protocols

The following protocols are synthesized from established methodologies for the extraction and analysis of chromones and related phenolic compounds from plant materials.[12][13][14]

Extraction of this compound from Plant Material

This protocol describes a general procedure for obtaining a crude extract containing this compound.

Materials:

-

Fresh or dried plant material (e.g., Aloe leaves, Rheum rhizomes)

-

Grinder or blender

-

Maceration vessel (e.g., large glass container with a lid)

-

Solvent: 80% Ethanol

-

Shaker or magnetic stirrer

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Sample Preparation:

-

For fresh plant material, wash thoroughly to remove any debris. Separate the desired plant parts (e.g., for Aloe leaves, separate the outer leaf pulp from the inner gel).

-

Chop the plant material into small pieces and freeze-dry or air-dry at a temperature not exceeding 40°C to preserve thermolabile compounds.

-

Grind the dried plant material into a fine powder.

-

-

Maceration:

-

Place the powdered plant material in the maceration vessel.

-

Add 80% ethanol in a solid-to-solvent ratio of 1:10 (w/v).

-

Seal the vessel and place it on a shaker or use a magnetic stirrer to ensure continuous agitation.

-

Macerate for 24-48 hours at room temperature.

-

-

Filtration:

-

Filter the mixture through filter paper to separate the extract from the solid plant residue.

-

Wash the residue with a small amount of the extraction solvent to ensure maximum recovery of the extract.

-

-

Concentration:

-

Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to remove the ethanol.

-

The resulting crude extract can be further dried under vacuum to yield a solid residue.

-

Isolation of this compound by Column Chromatography

This protocol outlines a general approach for the purification of this compound from the crude extract.

Materials:

-

Crude plant extract

-

Silica gel (for column chromatography)

-

Glass column

-

Solvents for mobile phase (e.g., a gradient of hexane and ethyl acetate)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 100% hexane).

-

Pour the slurry into the glass column and allow it to settle, ensuring a uniform packing without air bubbles.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

-

Carefully load the dissolved sample onto the top of the silica gel bed.

-

-

Elution:

-

Begin elution with the initial mobile phase.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A suggested gradient could be from 100% hexane to 100% ethyl acetate.

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation by spotting the collected fractions on a TLC plate.

-

Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp.

-

Pool the fractions containing the compound of interest (this compound) based on the TLC profile.

-

-

Final Purification:

-

The pooled fractions may require further purification using preparative HPLC for higher purity.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound in plant extracts.

Materials:

-

Plant extract (crude or purified)

-

HPLC system with a UV or Diode Array Detector (DAD)

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase: Acetonitrile and water (with 0.1% formic acid)

-

This compound standard of known purity

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of the this compound standard in methanol or the mobile phase.

-

Prepare a series of calibration standards by serially diluting the stock solution to cover a range of concentrations.

-

-

Sample Preparation:

-

Accurately weigh the plant extract and dissolve it in the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

HPLC Analysis:

-

Set the HPLC conditions:

-

Column: C18

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid). A typical gradient might start with a lower concentration of acetonitrile and increase over the run time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30°C

-

Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm and 290 nm).

-

-

-

Quantification:

-

Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

-

Experimental Workflow Diagram

A generalized workflow for the extraction, isolation, and quantification of this compound.

Conclusion

This technical guide provides a foundational understanding of this compound's presence in the plant kingdom and the methodologies required for its study. While Aloe and Rheum species are the primary known sources, further research is needed to quantify this compound concentrations in various plant parts and across a broader range of species. The provided protocols for extraction, isolation, and quantification offer a robust starting point for researchers. Continued investigation into the biosynthesis and pharmacological properties of this compound will be crucial for unlocking its full therapeutic and commercial potential.

References

- 1. Enzymatic glycosylation of this compound performed by plant UDP-dependent glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic glycosylation of this compound performed by plant UDP-dependent glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Determination of this compound in rat plasma by LC–MS/MS spectrometry and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jipb.net [jipb.net]

- 7. From the Cover: Aloin, a Component of the Aloe Vera Plant Leaf, Induces Pathological Changes and Modulates the Composition of Microbiota in the Large Intestines of F344/N Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fitoterapia.net [fitoterapia.net]

- 9. researchgate.net [researchgate.net]

- 10. gvpress.com [gvpress.com]

- 11. mdpi.com [mdpi.com]

- 12. From Aloe vera Leaf Waste to the Extracts with Biological Potential: Optimization of the Extractions, Physicochemical Characterization, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. geneticsmr.org [geneticsmr.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Aloesone as a Precursor to Aloesin

This technical guide provides a comprehensive overview of the biochemical relationship between this compound and aloesin, focusing on the enzymatic pathways and experimental data that define this compound's role as a direct precursor. This compound (2-acetonyl-7-hydroxy-5-methylchromone) is a key intermediate in the biosynthesis of aloesin (the 8-C-glycoside of this compound), a valuable natural product with significant applications in the cosmetic and pharmaceutical industries due to its potent anti-pigmentation and wound-healing properties.[1] This document details the biosynthetic pathways, presents quantitative enzymatic data, outlines relevant experimental protocols, and provides visual diagrams to elucidate these complex biochemical processes.

The Biosynthetic Pathway: From Precursors to Aloesin

The formation of aloesin in plants like Aloe and Rheum species is a multi-step enzymatic process. It begins with the synthesis of the chromone backbone of this compound, followed by a specific glycosylation step to yield aloesin.[1][2]

Step 1: Biosynthesis of this compound via Polyketide Synthase (PKS)

This compound is synthesized by the action of a type III polyketide synthase (PKS), specifically an this compound synthase.[1][2][3] In Aloe arborescens, this enzyme is identified as PKS3.[4][5] The enzyme catalyzes the iterative condensation of multiple malonyl-CoA molecules to form the heptaketide this compound.[4][5][6] PKS3 is a multifunctional enzyme that produces this compound as its major product from seven molecules of malonyl-CoA.[4][5]

The overall reaction catalyzed by this compound synthase can be summarized as: 7 Malonyl-CoA → this compound + 7 CO₂ + 6 CoA

This process involves a series of decarboxylative condensations followed by intramolecular cyclization and aromatization reactions to form the characteristic chromone structure of this compound.[3]

Step 2: Glycosylation of this compound to form Aloesin

Aloesin is the 8-C-glucoside of this compound.[1] This conversion is an enzymatic glycosylation reaction, theoretically catalyzed by a specific C-glycosyltransferase, a type of uridine diphosphate-dependent glycosyltransferase (UGT).[1][7] However, extensive research has shown that the C-glycosylation of this compound is a highly specific and rare enzymatic reaction. A screening of over 400 UGTs, including 28 known C-glycosyltransferases, failed to identify an enzyme that could efficiently perform this conversion.[1][7] Only trace amounts of aloesin were formed by the C-glycosyltransferase TcCGT1.[7]

In contrast, the O-glycosylation of this compound is a much more common reaction, with 137 selective this compound O-glycosyltransferases having been identified.[7] This suggests that the in-planta biosynthesis of aloesin relies on a very specific and yet-to-be fully characterized C-glycosyltransferase.

Quantitative Data Presentation

The following tables summarize the key quantitative data from enzymatic studies on this compound synthase and the UGTs that interact with this compound.

Table 1: Kinetic Parameters of this compound Synthase (PKS3) from A. arborescens

| Substrate | K_M_ (μM) | k_cat_ (min⁻¹) | Optimal pH | Optimal Temperature (°C) | Source |

| Malonyl-CoA | 88 | 0.0075 | 6.0 | 50 | [4][6] |

Table 2: Kinetic Parameters of Characterized this compound O-Glycosyltransferases

| Enzyme | Source Organism | k_cat_ (s⁻¹) | K_M_ (μM) | k_cat_/K_M_ (s⁻¹ M⁻¹) | Source |

| UGT72B49 | Rheum palmatum (Rhubarb) | 0.00092 ± 0.00003 | 30 ± 2.5 | 30.7 | [7] |

| UGT71C1 | Arabidopsis thaliana | 0.27 ± 0.007 | 52.6 ± 3.8 | 5133 | [7] |

Note: UGT71C1 demonstrates a 167-fold higher catalytic efficiency for the O-glycosylation of this compound compared to the rhubarb-derived UGT72B49.[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in characterizing the synthesis and conversion of this compound.

Protocol for this compound Synthase (PKS3) Activity Assay

This protocol is based on the characterization of recombinant PKS3 from A. arborescens.[4][5]

-

Enzyme Preparation: Recombinant PKS3 is expressed in E. coli and purified using standard chromatographic techniques.

-

Reaction Mixture: A standard reaction mixture (100 µL total volume) contains 100 mM potassium phosphate buffer (pH 6.0), 1 mM [2-¹⁴C]malonyl-CoA (specific activity of 2.0 Gbq/mol), and 2 µg of the purified recombinant PKS3 enzyme.

-

Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at 50°C for 1 hour.

-

Reaction Termination and Extraction: The reaction is terminated by adding 20 µL of 20% HCl. The polyketide products are then extracted three times with 200 µL of ethyl acetate.

-

Analysis: The combined ethyl acetate extracts are evaporated to dryness. The residue is redissolved in a small volume of methanol and subjected to thin-layer chromatography (TLC) and radio-TLC imaging for product identification and quantification against an this compound standard.

Protocol for this compound Glycosyltransferase (UGT) Screening

This protocol is adapted from the screening of a large UGT library for this compound glycosylation activity.[7]

-

Enzyme Preparation: A library of UGT candidates is heterologously expressed and partially purified.

-

Reaction Mixture: The reaction is performed in a 96-well plate format. Each well contains 50 µL of a mixture consisting of 50 mM potassium phosphate buffer (pH 7.0), 1 mM UDP-glucose (the sugar donor), 50 µM this compound (substrate), and the purified UGT enzyme preparation.

-

Incubation: The reaction plate is incubated overnight at 30°C.

-

Reaction Quenching: The reaction is stopped by adding 50 µL of a 90:10 acetonitrile/water solution containing 0.1% formic acid.

-

Analysis by LC-MS/MS:

-

Chromatography: The quenched reaction mixture is analyzed using a UHPLC system with a C18 column (e.g., Waters ACQUITY BEH C18). A gradient elution is performed using mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: The eluent is directed to an Orbitrap mass spectrometer. Data is acquired in both positive and negative ion modes.

-

Data Interpretation: The formation of aloesin (C-glucoside) or this compound-O-glucoside is monitored by extracting the ion chromatograms for their respective [M+H]⁺ or [M-H]⁻ ions. Product identity is confirmed by comparing retention times and MS/MS fragmentation patterns with authentic standards.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Biosynthetic Pathway of Aloesin

References

- 1. academic.oup.com [academic.oup.com]

- 2. Determination of this compound in rat plasma by LC–MS/MS spectrometry and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel type III polyketide synthases from Aloe arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 6. uniprot.org [uniprot.org]

- 7. Enzymatic glycosylation of this compound performed by plant UDP-dependent glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of Aloesone: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the known biological targets of Aloesone, a chromone compound found in Aloe species. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on this compound's mechanism of action, presents quantitative data on its biological activities, and outlines key experimental methodologies for identifying its novel molecular targets.

Executive Summary

This compound has demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities. These effects are attributed to its interaction with various molecular targets and modulation of key signaling pathways. This guide delves into the specifics of these interactions, providing a foundation for further research and development of this compound-based therapeutics.

Quantitative Analysis of Biological Activity

The following table summarizes the available quantitative data on the biological activities of this compound and its glycoside, Aloesin. This information is crucial for dose-response studies and for comparing the potency of these compounds against different targets.

| Compound | Target/Activity | Measurement Type | Value | Cell Line/System | Reference |

| This compound | M1 Polarization Inhibition | Effective Concentration | 0.1–100 µM | LPS-induced RAW264.7 cells | [1][2] |

| This compound | Apoptosis Prevention | Effective Concentration | 0.1–100 µM | LPS-induced RAW264.7 cells | [1][2] |

| This compound | UGT72B49-mediated Glycosylation | K_m | 30 µM | In vitro enzymatic assay | [3] |

| This compound | UGT72B49-mediated Glycosylation | k_cat | 0.00092 s⁻¹ | In vitro enzymatic assay | [3] |

| Aloesin | Tyrosinase Inhibition | IC_50 | 0.9 mM | Mushroom Tyrosinase | [4][5][6][7] |

| Aloesin | Ovarian Cancer Cell Viability | IC_50 | ~5 µM | SKOV3 cells | [7] |

| Aloesin | MAPK Pathway Inhibition | Effective Concentration | 2.5–10 µM | SKOV3 cells | [7] |

Identified Signaling Pathways and Molecular Targets

Current research indicates that this compound exerts its biological effects by modulating several key signaling pathways. The primary identified pathways are the mTOR/HIF-1α/TLR4 axis and the MAPK signaling cascade.

The mTOR/HIF-1α/TLR4 Signaling Axis

This compound has been shown to suppress the activation of the mammalian target of rapamycin (mTOR) and hypoxia-inducible factor-1α (HIF-1α) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] Furthermore, it inhibits the protein expression of Toll-like receptor 4 (TLR4), the primary receptor for LPS.[1][2] This suggests that this compound may interfere with the inflammatory response initiated by bacterial endotoxins.

The MAPK Signaling Pathway

Aloesin, the glycoside of this compound, has been demonstrated to inhibit the phosphorylation of key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including MEK, ERK, JNK, and p38, in ovarian cancer cells.[7][8] This inhibition is associated with reduced cancer cell growth and metastasis.[5][7][8]

References

- 1. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic glycosylation of this compound performed by plant UDP-dependent glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 5. Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In silico docking studies of Aloesone with target proteins

An In-Depth Technical Guide to In Silico Docking Studies of Aloesone with Target Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico docking studies of this compound, a chromone compound found in Aloe vera, with various protein targets. This document outlines the methodologies, presents quantitative data from these studies, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and In Silico Docking

This compound is a bioactive compound isolated from Aloe vera with demonstrated therapeutic potential, including anti-inflammatory and antioxidant effects.[1][2][3] In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. This guide focuses on the interaction of this compound with key protein targets implicated in inflammation and aging.

Target Proteins in this compound Docking Studies

In silico studies have primarily investigated the interaction of this compound and its derivatives with the following protein targets:

-

Collagenase (PDB ID: 2Y6I): A matrix metalloproteinase involved in the degradation of collagen, a key component of the extracellular matrix. Its inhibition is a target for anti-aging therapies.

-

Elastase (PDB ID: 1BRU): A serine protease that breaks down elastin, another crucial protein in the extracellular matrix. Inhibiting elastase can help maintain skin elasticity.

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a central role in systemic inflammation. Modulating TNF-α activity is a key strategy in treating various inflammatory diseases.[4][5]

Quantitative Data from Docking Studies

The binding affinities of this compound and its derivatives with target proteins are summarized below. The docking score represents the binding energy, with more negative values indicating a stronger binding affinity.[6]

Table 1: Docking Scores of this compound and Derivatives with Collagenase and Elastase

| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) |

| This compound | Elastase | 1BRU | -80.4 ± 2.2 |

| Isoaloeresin D | Collagenase | 2Y6I | -87.3 ± 4.6 |

| Isoaloeresin D | Elastase | 1BRU | -80.6 ± 1.7 |

| 7-methyl ether 2'-feruloylaloesin | Elastase | 1BRU | -81.2 ± 1.6 |

Data sourced from Handayani et al., 2023.[6][7]

Table 2: Interacting Residues of this compound with Elastase (PDB: 1BRU)

| Interaction Type | Interacting Residues |

| Hydrogen Bonds | Gly216, Cys58 |

| Hydrophobic Interactions | Gly216, Ser190, Phe215, Gly193, Arg143, Ala55, Cys42 |

Data sourced from Handayani et al., 2023.[6]

Experimental Protocols for In Silico Docking

The following is a generalized protocol for conducting molecular docking studies with this compound, based on methodologies reported in the literature.[4][5][6]

4.1. Software and Tools

-

Protein and Ligand Preparation: YASARA, ChemDraw, Marvin Sketch, Open Babel

-

Molecular Docking: AutoDock Vina, PLANTS (Protein-Ligand ANT System), PyRx

-

Visualization: Discovery Studio, LigPlot+, PyMOL

4.2. Methodologies

-

Protein Preparation:

-

The three-dimensional structure of the target protein (e.g., collagenase, elastase, TNF-α) is downloaded from the RCSB Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are removed from the protein structure.

-

Hydrogen atoms are added to the protein, and the structure is optimized to correct for any missing atoms or bonds.

-

-

Ligand Preparation:

-

The 2D structure of this compound is drawn using chemical drawing software like ChemDraw or Marvin Sketch.

-

The 2D structure is converted to a 3D structure and its energy is minimized.

-

The final 3D structure of the ligand is saved in a suitable format (e.g., .pdb or .mol2).

-

-

Grid Generation and Docking:

-

A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the binding pocket.

-

Molecular docking is performed using software like AutoDock Vina or PLANTS to predict the binding poses of this compound within the protein's active site. The software calculates the binding affinity (docking score) for each pose.

-

-

Docking Protocol Validation:

-

The docking protocol is validated by redocking the native ligand (if available) into the active site of the protein.

-

The Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose of the native ligand is calculated. An RMSD value of less than 2.5 Å is generally considered acceptable.[6]

-

-

Analysis and Visualization:

-

The docking results are analyzed to identify the best binding pose based on the docking score and the interactions formed.

-

The protein-ligand interactions, including hydrogen bonds and hydrophobic interactions, are visualized using software like Discovery Studio or LigPlot+.

-

Signaling Pathways and Experimental Workflows

5.1. Experimental Workflow for In Silico Docking

Caption: A generalized workflow for in silico molecular docking studies.

5.2. This compound's Inhibition of the mTOR/HIF-1α Signaling Pathway

This compound has been shown to inhibit the mTOR/HIF-1α pathway in macrophages, which is implicated in inflammation and oxidative stress.[1][2][3] Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) typically activates this pathway.

Caption: this compound inhibits the LPS-induced mTOR/HIF-1α pathway.

5.3. Intrinsic Pathway of Apoptosis

Phytochemicals from Aloe species have been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[8] This pathway is initiated by mitochondrial outer membrane permeabilization and the subsequent activation of caspases.

Caption: The intrinsic apoptosis pathway induced by Aloe compounds.

Conclusion

The in silico docking studies of this compound reveal its potential as a modulator of key protein targets involved in inflammation and aging. The favorable binding affinities with collagenase, elastase, and TNF-α suggest that this compound could be a promising candidate for further drug development. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to build upon in the exploration of this compound and other natural compounds for therapeutic applications.

References

- 1. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxida… [ouci.dntb.gov.ua]

- 3. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Docking Study of Aloesin and Its Derivatives as Potential Antiaging Agents | Atlantis Press [atlantis-press.com]

- 8. Molecular mechanisms and associated cell signalling pathways underlying the anticancer properties of phytochemical compounds from Aloe species (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Aloesone in Plasma using a Validated LC-MS/MS Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of aloesone in plasma samples. The described protocol is crucial for researchers, scientists, and professionals in drug development involved in pharmacokinetic, pharmacodynamic, and toxicological studies of this compound. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. All experimental protocols are detailed, and quantitative data are presented in clear, structured tables. Additionally, a diagram of the experimental workflow and a relevant signaling pathway for this compound are provided.

Introduction

This compound, a chromone compound found in various Aloe species, has garnered significant interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and antityrosinase properties.[1] To accurately assess its therapeutic potential and pharmacokinetic profile, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. This LC-MS/MS method provides the necessary sensitivity, specificity, and high-throughput capability for the determination of this compound concentrations in plasma.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Altechromone A (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure)

-

Blank rat plasma

Instrumentation

-

Liquid Chromatograph (e.g., UPLC system)

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole)

-

Analytical Column: Kinetex XB-C18 (specific dimensions can be adapted)[1]

Preparation of Standard and Quality Control Samples

-

Stock Solutions: Prepare 0.1 mg/mL stock solutions of this compound and the internal standard (IS), altechromone A, in methanol. Store at 4°C.[1]

-

Working Solutions:

-

Calibration Standards: Prepare calibration standards by spiking blank rat plasma with the appropriate this compound working solutions to achieve final concentrations of 5, 10, 100, 500, 1000, and 2000 ng/mL.[1]

-

Quality Control (QC) Samples: Prepare QC samples at four concentrations: 5 ng/mL (LLOQ), 15 ng/mL (Low QC), 800 ng/mL (Medium QC), and 1600 ng/mL (High QC) by spiking blank plasma with the corresponding working solutions.[1]

Sample Preparation

-

Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 5 µL of the 12,000 ng/mL IS working solution and vortex for 30 seconds.[1]

-

Add 145 µL of acetonitrile to precipitate proteins.[1]

-

Vortex the mixture at 2000 rpm for 10 minutes.[1]

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | Kinetex XB-C18[1] |

| Mobile Phase A | Water with 0.1‰ formic acid[1] |

| Mobile Phase B | Methanol with 0.1‰ formic acid[1] |

| Flow Rate | (Not specified, typically 0.3-0.5 mL/min for UPLC) |

| Injection Volume | 6 µL[1] |

| Gradient | A gradient elution is employed.[1] |

| Run Time | 3 minutes[1] |

Mass Spectrometry Conditions:

The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI) and multiple reaction monitoring (MRM).[1]

| Parameter | Value |

| Ion Source | Electrospray Ionization (ESI), Positive Mode[1] |

| Spray Voltage | 4500 V[1] |

| Ion Source Gas 1 | 50 psi[1] |

| Ion Source Gas 2 | 50 psi[1] |

| Curtain Gas | 30 psi[1] |

| Collision Gas | 2 psi[1] |

| Desolvation Temp. | 550°C[1] |

MRM Transitions:

| Analyte | Parent Ion (m/z) | Daughter Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |

| This compound | 233.2 | 191.0 | 87 | 27 |

| Altechromone A (IS) | 191.0 | 77.05 | 93 | 50 |

Data Presentation

Method Validation Summary

The method was validated according to FDA and Chinese Pharmacopoeia guidelines.[1] A summary of the validation parameters is presented below.

Linearity and Sensitivity:

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| This compound | 5 - 2000 | 5 | >0.99 |

Accuracy and Precision:

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low QC | 15 | <15 | <15 | 85-115 |

| Medium QC | 800 | <15 | <15 | 85-115 |

| High QC | 1600 | <15 | <15 | 85-115 |

Recovery and Matrix Effect:

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 15 | 97.09 - 101.37 | 95.95 - 102.13 |

| Medium QC | 800 | 97.09 - 101.37 | 95.95 - 102.13 |

| High QC | 1600 | 97.09 - 101.37 | 95.95 - 102.13 |

Stability:

This compound was found to be stable in rat plasma under various storage conditions, including short-term bench-top, long-term freezer, and freeze-thaw cycles.[1]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound in plasma.

This compound's Anti-inflammatory Signaling Pathway

Caption: this compound's inhibitory effect on the TLR4/mTOR/HIF-1α signaling pathway.

Conclusion

The LC-MS/MS method detailed in this application note is a rapid, sensitive, and reliable approach for the quantification of this compound in plasma. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in pharmacokinetic studies. The provided method validation data demonstrates its accuracy, precision, and robustness, ensuring high-quality results for drug development and research applications.

References

Application Notes and Protocols for Developing a Stable Formulation for In Vivo Delivery of Aloesone

ABSTRACT: Aloesone, a naturally occurring chromone from Aloe vera, has demonstrated significant therapeutic potential, including anti-inflammatory and antioxidant activities.[1] However, its clinical translation is hampered by poor aqueous solubility and low oral bioavailability.[2] This document provides detailed application notes and protocols for the development of a stable nanoparticle-based formulation to enhance the in vivo delivery of this compound. The focus is on the preparation and characterization of Solid Lipid Nanoparticles (SLNs) as a promising delivery vehicle. These protocols are intended for researchers, scientists, and drug development professionals.

Introduction to this compound and Delivery Challenges

This compound (7-hydroxy-5-methyl-2-(2-oxopropyl)-4H-chromen-4-one) is a bioactive compound found in Aloe species.[3][4] Despite its promising pharmacological effects, which are linked to the modulation of signaling pathways such as the mTOR/HIF-1α pathway, its therapeutic application is limited by its hydrophobic nature.[5][6] The low water solubility of this compound leads to poor dissolution in gastrointestinal fluids, resulting in low and variable oral bioavailability.[2] To overcome these limitations, advanced formulation strategies are required to improve its solubility and stability for effective in vivo delivery.[7][8][9] Nanoparticle-based drug delivery systems, particularly SLNs, offer a viable approach to encapsulate hydrophobic compounds like this compound, thereby increasing their surface area, dissolution rate, and subsequent bioavailability.[10][11][12]

Formulation Development Strategy: Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room and body temperature. They combine the advantages of polymeric nanoparticles and liposomes. For a hydrophobic drug like this compound, SLNs offer several benefits:

-

Enhanced Solubility and Bioavailability: Encapsulation of this compound in the lipid matrix improves its solubility and protects it from degradation in the gastrointestinal tract.[10]

-

Controlled Release: The solid lipid core can provide sustained release of the encapsulated drug.

-

Good Tolerability: The use of physiological lipids contributes to the low toxicity of SLNs.

-

Scalability: Production methods for SLNs, such as high-pressure homogenization, are well-established and scalable.

A high-pressure homogenization technique is proposed here for the preparation of this compound-loaded SLNs.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To prepare this compound-loaded SLNs using a hot homogenization method followed by ultrasonication.

Materials:

-

This compound (synthesized or procured)

-

Glyceryl monostearate (GMS) (solid lipid)

-

Polysorbate 80 (Tween® 80) (surfactant)

-

Soy lecithin (co-surfactant)

-

Phosphate buffered saline (PBS), pH 7.4

-

Deionized water

Equipment:

-

Magnetic stirrer with heating

-

High-speed homogenizer

-

Probe sonicator

-

Water bath

Procedure:

-

Preparation of Lipid Phase:

-

Melt glyceryl monostearate (GMS) by heating it to 75-80°C in a beaker.

-

Add a pre-weighed amount of this compound to the molten lipid and stir until a clear, uniform solution is obtained.

-

-

Preparation of Aqueous Phase:

-

In a separate beaker, heat deionized water to the same temperature (75-80°C).

-

Add Tween® 80 and soy lecithin to the hot water and stir until fully dissolved.

-

-

Homogenization:

-

Slowly add the hot lipid phase to the hot aqueous phase while stirring with a magnetic stirrer.

-

Homogenize the mixture using a high-speed homogenizer at 10,000 rpm for 15 minutes to form a coarse pre-emulsion.

-

-

Ultrasonication:

-

Immediately sonicate the hot pre-emulsion using a probe sonicator for 10 minutes (with a 5-second on/off cycle to prevent overheating) to reduce the particle size and form a nanoemulsion.

-

-

Cooling and SLN Formation:

-

Cool the resulting nanoemulsion in an ice bath under gentle stirring. The solidification of the lipid droplets will lead to the formation of SLNs.

-

Store the prepared SLN dispersion at 4°C for further characterization.

-

Protocol 2: Characterization of this compound-Loaded SLNs

Objective: To determine the physicochemical properties of the prepared this compound-loaded SLNs.

Methods:

-

Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

-

Dilute the SLN dispersion with deionized water.

-

Analyze the particle size, PDI, and zeta potential using a Zetasizer (e.g., Malvern Zetasizer Nano ZS).

-

Perform measurements in triplicate.

-

-

Encapsulation Efficiency (EE) and Drug Loading (DL):

-

Separate the unencapsulated this compound from the SLN dispersion by ultracentrifugation at 15,000 rpm for 30 minutes at 4°C.

-

Quantify the amount of free this compound in the supernatant using a validated HPLC-UV method.

-

Calculate EE and DL using the following equations:

EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

DL (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of lipid and this compound] x 100

-

-

In Vitro Drug Release Study:

-

Use a dialysis bag method.

-

Place a known amount of this compound-loaded SLN dispersion in a dialysis bag (with an appropriate molecular weight cut-off).

-

Suspend the dialysis bag in a release medium (e.g., PBS pH 7.4 containing 0.5% Tween® 80 to maintain sink conditions) at 37°C with constant stirring.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

-

Analyze the concentration of released this compound in the aliquots by HPLC-UV.

-

Protocol 3: Stability Studies of this compound-Loaded SLNs

Objective: To evaluate the physical stability of the this compound-loaded SLN formulation under different storage conditions according to ICH guidelines.[13][14][15]

Procedure:

-

Store the SLN formulation in sealed glass vials at the following conditions:

-

Refrigerated: 4 ± 2°C

-

Room temperature: 25 ± 2°C / 60 ± 5% RH

-

Accelerated: 40 ± 2°C / 75 ± 5% RH

-

-

At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze for:

-

Visual appearance (for any signs of aggregation or precipitation).

-

Particle size, PDI, and zeta potential.

-

Encapsulation efficiency.

-

Data Presentation

Table 1: Physicochemical Characterization of this compound-Loaded SLNs

| Formulation Code | This compound:Lipid Ratio (w/w) | Surfactant Conc. (% w/v) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |

| ASLN-1 | 1:10 | 2.0 | 150.5 ± 5.2 | 0.21 ± 0.02 | -25.3 ± 1.5 | 85.6 ± 3.1 | 7.8 ± 0.3 |

| ASLN-2 | 1:10 | 2.5 | 135.8 ± 4.8 | 0.18 ± 0.01 | -28.1 ± 1.8 | 90.2 ± 2.5 | 8.2 ± 0.2 |

| ASLN-3 | 1:15 | 2.5 | 142.3 ± 6.1 | 0.25 ± 0.03 | -26.7 ± 2.0 | 92.5 ± 2.8 | 5.8 ± 0.2 |

Data are presented as mean ± standard deviation (n=3).

Table 2: Stability Data for this compound-Loaded SLN Formulation (ASLN-2) at 6 Months

| Storage Condition | Parameter | Initial | 1 Month | 3 Months | 6 Months |

| 4 ± 2°C | Particle Size (nm) | 135.8 | 138.2 | 140.1 | 142.5 |

| PDI | 0.18 | 0.19 | 0.20 | 0.21 | |

| Zeta Potential (mV) | -28.1 | -27.5 | -27.1 | -26.8 | |

| EE (%) | 90.2 | 89.8 | 89.1 | 88.5 | |

| 25 ± 2°C | Particle Size (nm) | 135.8 | 145.6 | 158.9 | 170.3 |

| PDI | 0.18 | 0.22 | 0.28 | 0.35 | |

| Zeta Potential (mV) | -28.1 | -25.4 | -22.8 | -20.1 | |

| EE (%) | 90.2 | 88.1 | 85.7 | 82.4 | |

| 40 ± 2°C | Particle Size (nm) | 135.8 | 180.4 | 250.1 | >300 (Aggregated) |

| PDI | 0.18 | 0.45 | 0.62 | >0.7 | |

| Zeta Potential (mV) | -28.1 | -18.9 | -15.2 | -10.5 | |

| EE (%) | 90.2 | 80.5 | 72.3 | 60.1 |

Visualizations

Caption: Experimental workflow for the preparation and characterization of this compound-loaded SLNs.

Caption: Proposed signaling pathway of this compound's anti-inflammatory effect.

Conclusion

The protocols outlined in this document provide a comprehensive framework for developing a stable and effective SLN-based formulation for the in vivo delivery of this compound. By enhancing its solubility and providing a controlled release profile, this formulation strategy has the potential to overcome the biopharmaceutical challenges associated with this compound and facilitate its translation into a clinically viable therapeutic agent. Further in vivo pharmacokinetic and pharmacodynamic studies are warranted to validate the efficacy of this delivery system.

References

- 1. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of this compound in rat plasma by LC–MS/MS spectrometry and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C13H12O4 | CID 5317700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Multiple Beneficial Effects of this compound from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.umcs.pl [journals.umcs.pl]

- 10. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. dovepress.com [dovepress.com]

- 13. Ich guideline for stability testing | PPTX [slideshare.net]

- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 15. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

Assessing the Anti-Inflammatory Activity of Aloesone in RAW264.7 Macrophages

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction